molecular formula C13H17BrO2 B13178198 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane

Cat. No.: B13178198
M. Wt: 285.18 g/mol
InChI Key: MZDQNCKWXQXYNR-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane is an organic compound with the molecular formula C13H17BrO2 It is a derivative of oxolane, featuring both benzyloxy and bromomethyl functional groups

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

3-(bromomethyl)-3-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C13H17BrO2/c14-9-13(6-7-15-10-13)11-16-8-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

MZDQNCKWXQXYNR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(COCC2=CC=CC=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane typically involves the reaction of oxolane derivatives with benzyl alcohol and bromomethyl reagents. One common method includes the use of a base such as sodium hydride to deprotonate the benzyl alcohol, followed by the addition of a bromomethylating agent to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of azide or thiol derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted oxolane derivatives.

Scientific Research Applications

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile, making it susceptible to nucleophilic attack, while the benzyloxy group can undergo oxidation or reduction reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-3-methyloxetane: Similar in structure but lacks the benzyloxy group.

    3-(Bromomethyl)benzoic acid methyl ester: Contains a bromomethyl group but differs in the core structure.

Uniqueness

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane is unique due to the presence of both benzyloxy and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biological Activity

3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane is a synthetic organic compound characterized by its unique structural features, including a dioxolane ring with a benzyloxy and bromomethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antitumor, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane can be represented as follows:

CxHyBrOz\text{C}_x\text{H}_y\text{BrO}_z

Where xx, yy, and zz denote the number of carbon, hydrogen, and oxygen atoms, respectively. The presence of the bromomethyl group is significant for its reactivity, while the benzyloxy group may enhance solubility and stability in biological systems.

Biological Activity Predictions

Using computational methods like PASS (Prediction of Activity Spectra for Substances), researchers have predicted various pharmacological effects of 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane. These predictions suggest potential activities against various biological targets, including:

  • Enzymes : Potential inhibition of metabolic enzymes.
  • Receptors : Possible interaction with receptors involved in cellular signaling pathways.

In Vitro Studies

Recent studies have focused on the compound's cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated for its ability to induce apoptosis in tumor cells. The following table summarizes the cytotoxicity results against selected cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Cell cycle arrest
A54920Reactive oxygen species generation

These results indicate that 3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane exhibits selective cytotoxicity towards tumor cells while sparing normal cells.

The mechanism by which this compound exerts its effects appears to involve the following pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins that control cell division.
  • Oxidative Stress : Generation of reactive oxygen species (ROS) that damage cellular components.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds in preclinical models:

  • Hypoxia-Activated Prodrugs : Research on related compounds has shown that they can selectively target hypoxic tumor cells, leading to enhanced therapeutic efficacy without affecting normal tissues .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant activity against Helicobacter pylori, suggesting potential applications in treating bacterial infections .

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